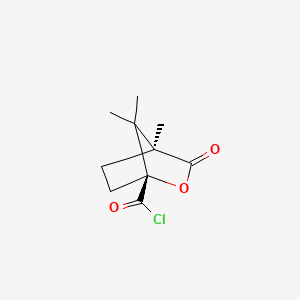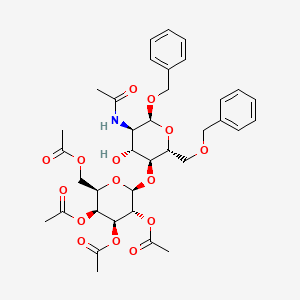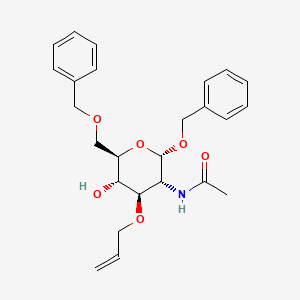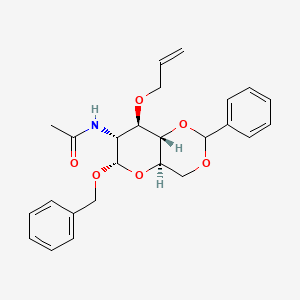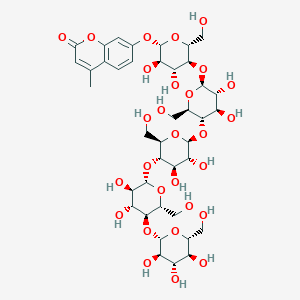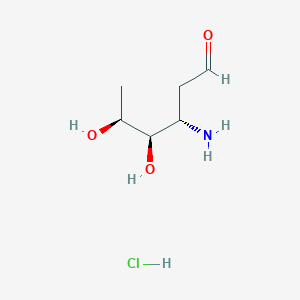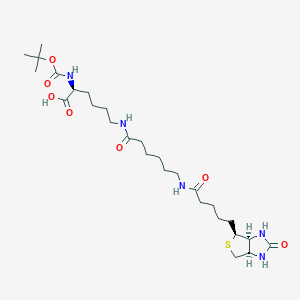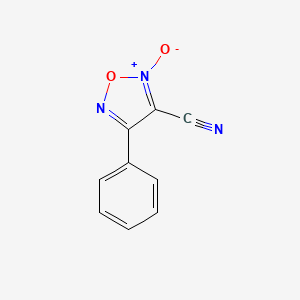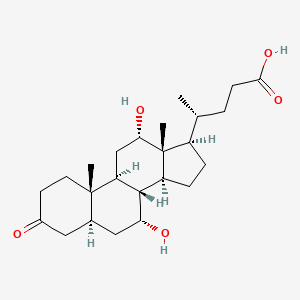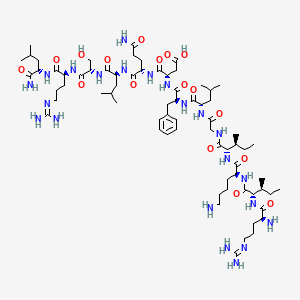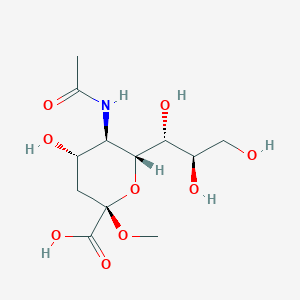
2-O-Methyl-b-D-N-acetylneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid and its analogs involves multi-step chemical processes. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside is a common starting material. Through a series of derivatization reactions involving thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine, followed by transformation with iodomethane and reduction, various deoxy derivatives of N-acetylneuraminic acid are obtained. These derivatives are then hydrolyzed to afford the desired sialic acid analogs, demonstrating the compound's synthetic flexibility and the ability to generate structural variations for further study (Schreiner, Christian, & Zbiral, 1990).
Molecular Structure Analysis
The molecular dynamics simulation and quantum mechanical calculations provide insight into the three-dimensional structure and conformation of α-Neu5Ac in biological environments. These studies reveal two conformational models stabilized by water-mediated hydrogen bonds, emphasizing the complex interplay between molecular structure and biological function (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).
Chemical Reactions and Properties
The chemical reactions involving 2-O-Methyl-b-D-N-acetylneuraminic acid highlight its reactivity and interaction with enzymes. For example, certain sialic acid analogs demonstrate varying degrees of activation by CMP-sialate synthase, indicating their potential utility in probing the enzymatic mechanisms of sialic acid biosynthesis and function (Schreiner, Christian, & Zbiral, 1990).
Physical Properties Analysis
The crystal structure of N-acetylneuraminic acid methyl ester monohydrate, closely related to 2-O-Methyl-b-D-N-acetylneuraminic acid, provides essential insights into the compound's physical properties. The extensive system of hydrogen bonds observed in the crystal lattice suggests strong interactions that could influence the solubility, stability, and reactivity of sialic acid derivatives (O'Connell, 1973).
Chemical Properties Analysis
The modification of sialic acid to produce 2-O-Methyl-b-D-N-acetylneuraminic acid alters its chemical properties, affecting its biological activity and interaction with proteins. For example, the migration of O-acetyl groups in N,O-acetylneuraminic acids can lead to spontaneous transformations, affecting the biological functions of sialic acids and their derivatives. These transformations underline the importance of chemical modifications in determining the biological roles and therapeutic potential of sialic acid analogs (Kamerling, Schauer, Shukla, Stoll, van Halbeek, & Vliegenthart, 1987).
科学的研究の応用
Enzymatic Activity and Interaction
- Studies have shown that various derivatives of N-acetylneuraminic acid, including 2-O-Methyl-b-D-N-acetylneuraminic acid, interact differently with enzymes. For instance, 4-O-methyl-N-acetylneuraminic acid exhibits distinct enzyme activity levels and interactions with sialytransferase in microsomal fractions of equine liver, compared to CMP-N-acetylneuraminic acid, suggesting variations in enzyme-substrate affinities and reaction velocities based on structural differences (Beau & Schauer, 1980).
Chemical Properties and Binding Mechanisms
- Research involving the complexation of Ca+2 with various derivatives of N-acetylneuraminic acid, including its methyl ester and α and β methyl glycosides, reveals significant insights into the chemical shift changes upon binding, indicating differential binding strengths and mechanisms between various anomeric forms (Czarniecki & Thornton, 1977).
Inhibitor Synthesis and Pharmacological Potential
- Synthesis studies of 2,3-Dehydro-4-epi-N-acetylneuraminic acid, a derivative of N-acetylneuraminic acid, have demonstrated its potential as a neuraminidase inhibitor, a finding that suggests applications in the development of antiviral agents (Kumar et al., 1981).
Synthetic Studies for Drug Development
- Synthetic studies on derivatives of N-acetylneuraminic acid, such as 4-O-, 9-O-, and 4,9-Di-O-Acetyl-N-Acetylneuraminic Acids, have been conducted to understand their structural variations and potential applications in developing new drugs or diagnostic tools (Hasegawa et al., 1990).
特性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-AGNBLMTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Methyl-b-D-N-acetylneuraminic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
